molecular formula C19H22O6 B1264285 Sorgomol

Sorgomol

Cat. No.: B1264285
M. Wt: 346.4 g/mol
InChI Key: KYSWLLSZOWOOGF-ZMJOFITKSA-N
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Description

Sorgomol is a natural product found in Sorghum bicolor with data available.

Scientific Research Applications

Biochemical Pathways and Synthesis

Sorgomol is synthesized from 5-deoxystrigol (5DS) through the action of specific enzymes, particularly cytochrome P450 enzymes. Recent studies have identified the enzyme this compound synthase, encoded by the gene SbCYP728B35, which catalyzes the conversion of 5DS to this compound . The synthesis pathway involves hydroxylation at the C-9 position of 5DS, a reaction that is influenced by various environmental factors such as phosphorus availability .

Key Findings:

  • Enzyme Identification : The enzyme responsible for this compound production was confirmed through transcriptome analysis and in vitro assays .
  • Environmental Influence : Phosphate-rich conditions promote higher levels of strigolactone production, including this compound .
  • Genetic Characterization : Recombinant inbred lines (RILs) have been used to identify genetic loci associated with this compound production, highlighting the potential for breeding sorghum cultivars with enhanced strigolactone profiles .

Ecological Significance

This compound plays a crucial role in plant ecology by facilitating interactions between plants and their environment. It acts as a signaling molecule that stimulates the germination of root parasitic weeds such as Striga and Orobanche, which are significant agricultural pests. The ability of this compound to induce germination in these parasites can be harnessed for biological control strategies .

Applications in Plant Interactions:

  • Germination Stimulant : this compound effectively stimulates the germination of Striga hermonthica, enhancing its potential as a tool for managing parasitic weeds .
  • Mycorrhizal Associations : It also influences the establishment of symbiotic relationships with arbuscular mycorrhizal fungi, which are beneficial for nutrient uptake in plants .

Agricultural Applications

The understanding of this compound's role in plant interactions opens avenues for its application in sustainable agriculture. Utilizing this compound or its analogs could lead to innovative strategies for managing root parasitic weeds while promoting beneficial plant-microbe interactions.

Potential Strategies:

  • Breeding Programs : Developing sorghum varieties that produce higher levels of this compound could enhance resistance to parasitic weeds while maintaining crop yields .
  • Synthetic Analog Development : Research into synthetic analogs of this compound may provide new tools for controlling weed germination without harming beneficial plants .

Case Study 1: Striga Management

A study demonstrated that sorghum cultivars with high this compound production significantly reduced Striga infestations in field trials. By exuding higher levels of this strigolactone, these cultivars stimulated premature germination of Striga seeds, leading to their depletion before they could attach to host roots .

Case Study 2: Mycorrhizal Fungi Interaction

Research indicated that this compound enhances colonization by arbuscular mycorrhizal fungi in sorghum roots, improving nutrient uptake efficiency under nutrient-deficient conditions. This interaction not only benefits the host plant but also promotes soil health and fertility .

Chemical Reactions Analysis

Key Reaction:

5DSSbCYP728B35 O2,NADPHSorgomol+H2O\text{5DS}\xrightarrow{\text{SbCYP728B35 O}_2,\text{NADPH}}\text{this compound}+\text{H}_2\text{O}

Experimental Evidence:

  • Microsomal fractions from sorghum roots convert 5DS to this compound, with inhibition by uniconazole-P (a CYP inhibitor) confirming CYP involvement .

  • Recombinant SbCYP728B35 exhibits 770-fold higher activity than SbCYP728B1, with a turnover number (kcatk_{\text{cat}}) of 0.21min10.21\,\text{min}^{-1} and Km=1.2μMK_m=1.2\,\mu \text{M} for 5DS .

Substrate Specificity and Stereochemical Requirements

SbCYP728B35 shows strict stereospecificity for 5DS isomers:

SubstrateConversion Rate (%)Product
5DS (C-8b S)100This compound
2ʹ-epi-5DS952ʹ-epi-Sorgomol
ent-5DS<5ent-Sorgomol
ent-2ʹ-epi-5DS0No product

Key Findings:

  • The C-8b S configuration in the C-ring of 5DS is essential for catalysis .

  • ent-5DS and ent-2ʹ-epi-5DS are poorly metabolized in planta, aligning with in vitro results .

Competing Pathways:

  • In LGS1-deficient lines, 18-OH-CLA is oxidized to orobanchol instead of 5DS, reducing this compound production .

Enzymatic Inhibition and Regulation

  • Uniconazole-P: Inhibits SbCYP728B35 activity by binding to the CYP heme domain, blocking 5DS hydroxylation .

  • Phosphate Availability: Pi-deficient conditions upregulate SbCYP728B35 expression, increasing this compound synthesis .

Biological Implications

This compound’s hydroxyl group enhances its bioactivity compared to 5DS:

  • Striga Germination: this compound induces 3-fold higher germination in Striga hermonthica than 5DS .

  • Arbuscular Mycorrhizal Symbiosis: Acts as a stronger rhizospheric signal for fungal hyphal branching.

Comparative Enzyme Activity

EnzymeSubstrateProductActivity (pmol/min/mg)
SbCYP728B355DSThis compound1,540
SbCYP728B15DSThis compound2.0
SbMAX1aCL18-OH-CLA220

Q & A

Basic Research Questions

Q. How is sorgomol biosynthesized in Sorghum bicolor, and what experimental approaches validate its pathway?

this compound biosynthesis involves the cytochrome P450 enzyme SbCYP728B35, which hydroxylates 5-deoxystrigol (5DS) at the C-9 position. Key validation steps include:

  • Transcriptional analysis : RT-qPCR revealed SbCYP728B35 upregulation under phosphorus deficiency in Sudax roots, correlating with this compound production .
  • Recombinant enzyme assays : Heterologous expression of SbCYP728B35 in E. coli confirmed its ability to convert 5DS to this compound in vitro via LC-MS/MS (MRM transition m/z 364.1→317.1) .
  • Genetic validation : Overexpression in Lotus japonicus roots demonstrated in planta conversion of 5DS to this compound, with higher substrate turnover in transgenic lines compared to wild-type .

Q. What methodologies confirm the enzymatic activity of SbCYP728B35 as a this compound synthase?

  • LC-MS/MS quantification : Detection of this compound in reaction mixtures using Method I (separation) and MRM transitions for specificity .
  • Kinetic parameters : Measurement of Km (0.63 μM) and kcat (0.70 min⁻¹) using purified SbCYP728B35, indicating high substrate affinity and moderate catalytic efficiency .
  • Substrate specificity assays : Testing stereoisomers (e.g., 20-epi-5DS) revealed preferential conversion of C-8bS-configured substrates, excluding enantiomers like ent-5DS .

Advanced Research Questions

Q. How does substrate stereospecificity influence SbCYP728B35’s role in this compound biosynthesis?

SbCYP728B35 exhibits strict stereochemical preference for 5DS and 20-epi-5DS, which share a C-8bS configuration in the C-ring. This specificity was validated by:

  • Exogenous feeding experiments : 5DS and 20-epi-5DS were metabolized to this compound and 20-epi-sorgomol in Sudax, while ent-5DS showed negligible conversion .
  • In vitro assays : Recombinant SbCYP728B35 converted 5DS and 20-epi-5DS with comparable efficiency (~770-fold higher activity than SbCYP728B1) but showed no activity toward ent-isomers .

Q. How can contradictory data on strigolactone (SL) biosynthesis pathways be resolved?

Contradictions often arise from isoform functional redundancy or cultivar-specific gene expression. For example:

  • In Abu70 (a non-sorgomol-producing cultivar), SbCYP728B35 expression was undetectable despite upregulation of SbCYP728B1 under phosphorus deficiency, suggesting isoform-specific roles .
  • Genetic complementation in L. japonicus confirmed SbCYP728B35’s exclusive role in this compound synthesis, while SbCYP728B1 may participate in other metabolic pathways .

Q. What methodological considerations are critical for quantifying this compound under nutrient stress?

  • LC-MS/MS optimization : Use isotopic standards (e.g., d6-5DS) and MRM transitions (e.g., m/z 353→256 for 5DS; m/z 364.1→317.1 for this compound) to enhance sensitivity .
  • Controlled growth conditions : Maintain strict phosphorus-deficient hydroponic systems to mimic natural this compound induction .
  • Data normalization : Express this compound levels relative to root biomass or internal standards to account for extraction variability .

Q. Methodological Challenges and Solutions

Q. How do genetic variations between cultivars affect this compound production?

Comparative transcriptomics and metabolomics are essential:

  • Gene expression profiling : RT-qPCR or RNA-seq of SbCYP728B35 in this compound-producing (e.g., Sudax) vs. non-producing (e.g., Abu70) cultivars .
  • Metabolite screening : LC-MS/MS analysis of root exudates under phosphorus deficiency to detect this compound and precursors like 5DS .

Q. What molecular interactions underlie this compound’s bioactivity in non-host systems?

Computational and experimental approaches include:

  • Molecular docking : this compound forms hydrogen bonds with GLN68 (protein) and ASN116 (receptor), contributing to binding free energy (-103.48 kJ/mol) .
  • MM/PBSA analysis : Compare van der Waals, electrostatic, and solvation energies to assess binding stability relative to analogs like orobanchol .

Q. How to design experiments for studying enzyme kinetics in SL biosynthesis?

  • Substrate saturation curves : Measure initial reaction rates across 5DS concentrations (0.1–10 μM) to calculate Km and kcat .
  • Competitive inhibition assays : Test SL analogs (e.g., orobanchol) to identify active site residues critical for catalysis .

Q. Analytical and Reproducibility Considerations

Q. How to resolve stereoisomeric intermediates in this compound biosynthesis?

  • Chiral chromatography : Use columns like CHIRALPAK IG-3 to separate 5DS enantiomers before LC-MS/MS analysis .
  • Stereochemical validation : Compare retention times and fragmentation patterns with synthetic standards .

Q. What steps ensure reproducibility in SL pathway studies?

  • Standardized protocols : Adopt uniform growth conditions (e.g., 16-h light, 25°C) and extraction methods (e.g., ethyl acetate partitioning) .
  • Genetic controls : Include wild-type and CRISPR-knockout lines to validate enzyme function .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1

InChI Key

KYSWLLSZOWOOGF-ZMJOFITKSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO

Synonyms

sorgomol

Origin of Product

United States

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorgomol
Reactant of Route 2
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Reactant of Route 3
Sorgomol
Reactant of Route 4
Sorgomol
8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Sorgomol
Reactant of Route 6
Sorgomol

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